TAMRA-PEG8-Alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H61N3O12 |

|---|---|

Molecular Weight |

836.0 g/mol |

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide |

InChI |

InChI=1S/C24H22N2O3.C21H39NO9/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-3-5-24-7-9-26-11-13-28-15-17-30-19-20-31-18-16-29-14-12-27-10-8-25-6-4-22-21(2)23/h5-14H,1-4H3;1H,4-20H2,2H3,(H,22,23) |

InChI Key |

JGLSPYHUDWPGJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to TAMRA-PEG8-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Function

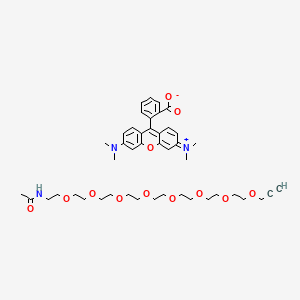

TAMRA-PEG8-Alkyne is a fluorescent labeling reagent that integrates three key functional components: a TAMRA fluorophore, a polyethylene glycol (PEG) spacer, and a terminal alkyne group. This tripartite structure enables the covalent attachment of a bright, red-orange fluorescent signal to target molecules of interest through a highly efficient and specific chemical reaction known as "click chemistry."

-

TAMRA (Tetramethylrhodamine): This well-established fluorophore is characterized by its strong absorption and emission in the orange-red region of the visible spectrum, making it readily detectable by common fluorescence instrumentation. It is widely utilized in various biological applications, including immunochemistry, nucleic acid analysis, and peptide and protein labeling.[1]

-

PEG8 Spacer: The eight-unit polyethylene glycol linker is a hydrophilic and flexible chain that serves multiple purposes. It increases the overall water solubility of the molecule and the resulting conjugate. Furthermore, the spacer physically separates the TAMRA dye from the target biomolecule, which can help to minimize potential steric hindrance and reduce quenching of the fluorescent signal.

-

Alkyne Group: The terminal alkyne is a chemical handle that participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for the bio-conjugation of sensitive biological molecules.[1][2] The alkyne group readily reacts with an azide-modified target to form a stable triazole linkage.

Physicochemical and Spectral Properties

The quantitative data for this compound and related compounds are summarized below. It is important to note that the spectral properties can be influenced by the local environment of the dye after conjugation.

| Property | Value | Reference |

| Molecular Weight | ~819.94 g/mol | [2] |

| Molecular Formula | C44H57N3O12 | |

| Purity | >95% (typically analyzed by HPLC) | [3] |

| Excitation Maximum (λex) | ~553 nm | |

| Emission Maximum (λem) | ~575 nm | |

| Appearance | Dark red amorphous solid | |

| Solubility | Soluble in DMSO and DMF |

Structural Representation

The precise structure of this compound depends on the isomeric form of the TAMRA molecule, which can be either the 5-isomer or the 6-isomer, or a mixture of both. The connectivity of the components is as follows: the TAMRA core is linked to the PEG8 spacer, which in turn is terminated by the alkyne group.

Caption: Conceptual diagram of this compound structure.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol provides a general workflow for labeling an azide-modified protein with this compound. Optimization of reaction conditions, particularly the concentrations of reactants, may be necessary for specific applications.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

-

Reducing agent solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)

-

Copper-chelating ligand (e.g., 100 mM THPTA in water)

-

Protein purification supplies (e.g., spin columns, dialysis cassettes)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Prepare stock solutions of CuSO4, sodium ascorbate, and the copper-chelating ligand.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein solution with the this compound stock solution. The final concentration of the alkyne probe should be in molar excess to the protein.

-

Add the copper-chelating ligand to the reaction mixture.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and copper catalyst from the labeled protein using an appropriate purification method, such as spin desalting columns or dialysis.

-

Experimental Workflow Diagram:

References

An In-depth Technical Guide to the Excitation and Emission Spectra of TAMRA-PEG8-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of TAMRA-PEG8-Alkyne, a fluorescent dye commonly utilized in biological and biochemical research. It includes key quantitative data, detailed experimental protocols for spectral analysis and bioconjugation, and a visual representation of a typical experimental workflow.

Core Properties of this compound

Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye belonging to the rhodamine family. The this compound derivative incorporates an eight-unit polyethylene glycol (PEG) spacer and a terminal alkyne group. The PEG linker enhances solubility and reduces potential aggregation, while the alkyne moiety enables covalent attachment to azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2][3]

The core spectral characteristics of the TAMRA fluorophore are largely unaffected by the PEG linker and alkyne group. It is known for its high photostability and bright fluorescence, making it a reliable choice for various applications, including fluorescence microscopy, flow cytometry, and FRET-based assays.[4][5]

Data Presentation: Spectral and Photophysical Properties

The quantitative data for TAMRA and its derivatives are summarized in the table below. These values are essential for designing and optimizing experiments involving this fluorophore.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~555 nm | Can range from 541 nm to 556 nm depending on the specific derivative and solvent environment. |

| Emission Maximum (λem) | ~580 nm | Typically in the range of 567 nm to 580 nm. |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | Represents the efficiency of converting absorbed light into emitted fluorescence. This value can be influenced by the solvent and conjugation to a biomolecule. |

| Recommended Laser Lines | 532 nm or 546 nm | Compatible with common laser sources for fluorescence excitation. |

Experimental Protocols

Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence spectra of this compound using a spectrofluorometer.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., DMSO, DMF, or an appropriate buffer like PBS, pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

-

From the stock solution, prepare a dilute working solution in the desired final solvent (e.g., PBS). The final concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Measuring the Emission Spectrum:

-

Set the excitation wavelength to the known maximum absorbance of TAMRA (~555 nm).

-

Scan a range of emission wavelengths, starting from approximately 10-20 nm above the excitation wavelength to avoid capturing scattered excitation light (e.g., 565 nm to 750 nm).

-

Record the fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum (λem).

-

-

Measuring the Excitation Spectrum:

-

Set the emission wavelength to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths (e.g., 450 nm to 570 nm).

-

Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum is the excitation maximum (λex).

-

-

Data Analysis:

-

Plot fluorescence intensity versus wavelength for both the emission and excitation scans to visualize the spectra and determine the peak maxima.

-

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for labeling an azide-modified biomolecule with this compound.

Materials:

-

Azide-modified biomolecule (e.g., protein, nucleic acid)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS or other amine-free buffer, pH 7-8)

-

DMSO or DMF for dissolving reagents

-

Purification supplies (e.g., size-exclusion chromatography column)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the azide-modified biomolecule in the reaction buffer.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and the ligand (e.g., 50 mM in DMSO/water).

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with a molar excess of this compound (typically 2-10 equivalents).

-

Add the copper(II) sulfate and the ligand to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations are typically in the range of 0.1-1 mM for CuSO₄ and 1-5 mM for sodium ascorbate.

-

Vortex the mixture gently and incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and copper catalyst from the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation.

-

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships described in this guide.

Caption: Workflow for labeling an azide-modified biomolecule with this compound via CuAAC.

References

An In-depth Technical Guide to TAMRA-PEG8-Alkyne in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, mechanism of action, and application of TAMRA-PEG8-Alkyne, a key reagent in the field of bioconjugation. We will delve into the specific roles of its constituent parts, the kinetics and efficiency of its reaction, and provide detailed protocols for its use in labeling biomolecules.

Introduction to this compound and Click Chemistry

In the realm of bioconjugation, the ability to specifically and efficiently label biomolecules is paramount for understanding their function, localization, and interactions. "Click chemistry," a term coined by K. B. Sharpless, describes a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with native biological processes. The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a terminal alkyne.

This compound is a fluorescent labeling reagent designed for use in CuAAC reactions. It comprises three key functional domains: a TAMRA fluorophore for detection, a PEG8 linker for enhancing solubility and providing spatial separation, and a terminal alkyne group for covalent attachment to azide-modified molecules. This combination of features makes it an invaluable tool for a wide range of applications, from in-gel fluorescence visualization of proteins to live-cell imaging.

Core Components of this compound

The TAMRA Fluorophore

Tetramethylrhodamine (TAMRA) is a bright, photostable rhodamine-derived fluorophore with a characteristic orange-red fluorescence. Its spectral properties are well-suited for a variety of fluorescence microscopy and spectroscopy applications. TAMRA is often used as a FRET (Förster Resonance Energy Transfer) acceptor for green-emitting fluorophores like FAM.[1]

Table 1: Photophysical Properties of TAMRA

| Property | Value | Source |

| Excitation Maximum (λex) | ~555 nm | [2] |

| Emission Maximum (λem) | ~580 nm | [2] |

| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | [2] |

| Quantum Yield (Φ) | 0.1 - 0.5 (conjugated) | [2] |

Note: The quantum yield of TAMRA can be influenced by its local environment and conjugation partner. Its fluorescence is also pH-sensitive, performing optimally in neutral to slightly acidic conditions.

The PEG8 Linker

The Polyethylene Glycol (PEG) linker is a critical component that imparts favorable physicochemical properties to the bioconjugate. Specifically, this compound contains a discrete PEG (dPEG®) linker with eight repeating ethylene oxide units. This monodisperse nature ensures the production of homogenous bioconjugates with consistent properties.

The primary advantages of the PEG8 linker include:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of hydrophobic molecules it is attached to. This is particularly beneficial when labeling proteins that may be prone to aggregation.

-

Reduced Immunogenicity: PEGylation can mask immunogenic epitopes on a biomolecule, potentially reducing its recognition by the immune system.

-

Improved Pharmacokinetics: The increased hydrodynamic radius of PEGylated molecules can reduce renal clearance, leading to a longer circulation half-life in vivo.

-

Steric Spacing: The linker provides physical separation between the TAMRA dye and the target biomolecule, which can minimize quenching effects and preserve the biological activity of the labeled molecule.

Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |

| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. This table illustrates the significant reduction in clearance with increasing PEG linker length, with a plateau observed around PEG8.

Table 3: Impact of PEG8 Spacer on Binding Affinity

| Spacer Arm | Dissociation Constant (Kd) in nM |

| No Spacer | 15.3 |

| Alkyl C6 | 25.1 |

| Alkyl C12 | 32.4 |

| PEG8 | 8.9 |

| PEG24 | 7.2 |

Data adapted from a study on aptamer-amphiphiles, demonstrating that the inclusion of a PEG8 spacer results in a stronger binding interaction (lower Kd) compared to no spacer or hydrophobic alkyl spacers.

The Terminal Alkyne

The terminal alkyne is the reactive handle of the this compound molecule. It is a stable functional group that does not readily react with biological nucleophiles, making it bio-orthogonal. In the presence of a copper(I) catalyst, it undergoes a highly specific and efficient cycloaddition reaction with an azide to form a stable triazole ring.

Mechanism of Action in Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction with a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction. The reaction is insensitive to aqueous conditions and a wide pH range (4-12), making it ideal for bioconjugation.

The catalytic cycle can be summarized as follows:

-

Formation of Copper(I) Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne of this compound to form a copper(I) acetylide intermediate. The formation of this intermediate is a fast and crucial step in the catalytic cycle.

-

Coordination with Azide: The azide-modified biomolecule then coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate rearranges and undergoes protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

Experimental Protocols

The following is a general protocol for labeling an azide-modified protein with this compound. Optimization may be required depending on the specific protein and application.

Materials and Reagents

-

Azide-modified protein in a buffer free of primary amines (e.g., PBS or HEPES).

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Copper(II) Sulfate (CuSO₄).

-

Sodium Ascorbate.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a Cu(I) stabilizing ligand.

-

Purification system (e.g., size-exclusion chromatography, dialysis, or RP-HPLC).

Stock Solution Preparation

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a fresh 300 mM stock solution in deionized water immediately before use.

-

THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

Labeling Reaction

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-5 mg/mL) with the appropriate buffer.

-

Add the THPTA ligand to the protein solution to a final concentration of 1 mM.

-

Add the this compound stock solution to achieve a 3-10 fold molar excess over the protein.

-

Add the Copper(II) Sulfate stock solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

Purification of the Labeled Protein

It is crucial to remove excess unreacted this compound and the copper catalyst after the reaction.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying labeled peptides and proteins. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

-

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is useful for removing small molecules like the dye and catalyst from the larger protein conjugate.

-

Dialysis: Dialysis against a suitable buffer can also be used to remove small molecule impurities.

Analysis and Quantification

-

Mass Spectrometry: Confirm the successful conjugation and determine the degree of labeling by analyzing the mass of the purified protein.

-

SDS-PAGE with In-Gel Fluorescence: Visualize the labeled protein and assess its purity by running the sample on an SDS-PAGE gel and scanning for fluorescence.

-

UV-Vis Spectroscopy: The degree of labeling (DOL) can be estimated by measuring the absorbance of the protein at 280 nm and the TAMRA dye at ~555 nm.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules through copper-catalyzed click chemistry. The combination of a bright and photostable TAMRA fluorophore, a biocompatible and solubility-enhancing PEG8 linker, and a highly reactive alkyne handle provides researchers with a robust method for creating well-defined bioconjugates. The detailed mechanism and protocols provided in this guide are intended to empower researchers in their efforts to utilize this technology for a wide range of applications in basic research, diagnostics, and therapeutic development.

References

Navigating the Labyrinth of Bioconjugation: A Technical Guide to TAMRA-PEG8-Alkyne

For researchers, scientists, and drug development professionals, the precise selection and application of fluorescent probes are paramount to experimental success. This in-depth technical guide provides a comprehensive overview of the commercial sources, purity, and essential experimental protocols for TAMRA-PEG8-Alkyne, a key reagent in click chemistry and bioconjugation.

Commercial Availability and Purity Specifications

This compound, a fluorescent probe combining the well-established tetramethylrhodamine (TAMRA) fluorophore with a discrete eight-unit polyethylene glycol (PEG) spacer and a terminal alkyne group, is available from several commercial suppliers. The PEG linker enhances solubility and reduces steric hindrance, while the alkyne moiety allows for efficient and specific labeling of azide-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".

A survey of prominent suppliers reveals a general purity specification of greater than 95%, typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by mass spectrometry. Researchers should, however, always request lot-specific certificates of analysis for detailed purity data.

| Supplier | Reported Purity | Molecular Weight ( g/mol ) | Catalog Number (Example) |

| Nebula Biotechnology | > 95% | 819.95 | NBS-230911 |

| MedChemExpress | > 95% | 819.94 | HY-135640 |

| SiChem GmbH | Not specified | 819.95 | SC-8717 |

Deconstructing the Molecule: Synthesis, Purification, and Quality Control

The synthesis and purification of this compound involve a multi-step process requiring careful execution and rigorous quality control. The following protocols are representative of the methodologies employed.

Experimental Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of this compound via the reaction of a TAMRA N-hydroxysuccinimide (NHS) ester with an amino-terminated PEG8-alkyne.

Materials:

-

5(6)-Carboxytetramethylrhodamine, succinimidyl ester (TAMRA-NHS)

-

Amino-PEG8-Alkyne

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reversed-phase HPLC system

-

Lyophilizer

Procedure:

-

Dissolution of Reactants: In a clean, dry reaction vessel protected from light, dissolve Amino-PEG8-Alkyne in anhydrous DMF. In a separate vessel, dissolve a 1.1 molar equivalent of TAMRA-NHS in anhydrous DMF.

-

Reaction Initiation: Slowly add the TAMRA-NHS solution to the Amino-PEG8-Alkyne solution with continuous stirring.

-

Base Addition: Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base catalyst.

-

Reaction Incubation: Allow the reaction to proceed at room temperature for 4-12 hours, or until completion, while protecting it from light. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Solvent Removal: Upon completion, remove the DMF under reduced pressure.

-

Purification: Purify the crude product by reversed-phase HPLC.

Experimental Protocol 2: Purification by Reversed-Phase HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying this compound from unreacted starting materials and byproducts.

Instrumentation and Columns:

-

A preparative or semi-preparative HPLC system equipped with a UV-Vis or fluorescence detector.

-

A C18 reversed-phase column is typically used.

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Procedure:

-

Sample Preparation: Dissolve the crude product from the synthesis step in a minimal amount of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

-

Gradient Elution: Inject the sample onto the equilibrated column. Elute the product using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.

-

Fraction Collection: Monitor the elution profile at the absorbance maximum of TAMRA (around 555 nm) and collect the fractions corresponding to the main product peak.

-

Solvent Evaporation: Combine the pure fractions and remove the solvents by lyophilization to obtain the final product as a colored solid.

Experimental Protocol 3: Quality Control

Rigorous quality control is essential to ensure the purity and identity of the final product.

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the final product.

-

Method: Perform analytical RP-HPLC using a similar gradient as in the purification step. A single, sharp peak should be observed, indicating high purity. The purity is calculated by integrating the area of the product peak relative to the total peak area.

2. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the product.

-

Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The observed mass should correspond to the calculated molecular weight of this compound (approximately 819.9 g/mol ).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the product.

-

Method: Acquire a Proton NMR (¹H NMR) spectrum. The spectrum should show characteristic peaks for the TAMRA fluorophore, the repeating ethylene glycol units of the PEG spacer, and the terminal alkyne proton.

Visualizing the Workflow: Quality Control Assessment

The following diagram illustrates the logical workflow for the quality control assessment of synthesized this compound.

By understanding the commercial landscape and mastering the essential experimental protocols for synthesis, purification, and quality control, researchers can confidently and effectively utilize this compound in their cutting-edge research and development endeavors.

An In-depth Technical Guide to the Storage and Handling of TAMRA-PEG8-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for TAMRA-PEG8-Alkyne, a fluorescent probe widely utilized in bioconjugation applications through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. Adherence to these guidelines is critical for ensuring the reagent's stability, reactivity, and the reproducibility of experimental outcomes.

Storage and Stability

Proper storage of this compound is paramount to prevent its degradation and maintain its fluorescent properties and chemical reactivity. The following table summarizes the recommended storage conditions for both the solid product and solutions.

| Parameter | Solid this compound | This compound in Solution |

| Storage Temperature | -20°C is the standard recommended temperature.[1][2][3] | Aliquots should be stored at -20°C or lower.[4] |

| Light Exposure | Store in the dark. Fluorescent dyes are light-sensitive.[1] | Protect from light at all times, use amber vials or cover tubes with foil. |

| Moisture | Store in a dry environment, preferably with a desiccant. | Use anhydrous solvents (e.g., DMSO, DMF). Avoid moisture contamination. |

| Form | Lyophilized powder or crystalline solid. | Stock solutions, typically at 1-10 mM concentration. |

| Shelf Life (Solid) | Up to 24 months when stored correctly at -20°C in the dark. | For optimal performance, use freshly prepared solutions. If stored, use within a limited time and avoid repeated freeze-thaw cycles. |

| Shipping | Typically shipped at ambient temperature for short durations. | Not applicable. |

Key Handling Recommendations for Solutions:

-

Solvent Choice: High-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing stock solutions.

-

Aliquotting: To avoid repeated freeze-thaw cycles which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.

-

Inert Atmosphere: For long-term storage of solutions, purging the vial with an inert gas like argon or nitrogen can help displace oxygen and minimize oxidative degradation.

Experimental Protocols: A General Guide to Protein Labeling via CuAAC

This compound is primarily used to fluorescently label azide-modified biomolecules. The following is a generalized protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling an azide-containing protein.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

This compound.

-

Anhydrous DMSO.

-

Copper(II) sulfate (CuSO₄).

-

Reducing agent: Sodium Ascorbate or Tris(2-carboxyethyl)phosphine (TCEP).

-

Copper(I)-stabilizing ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

-

Deionized water.

Stock Solutions Preparation:

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II) Sulfate: Prepare a 20 mM to 50 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM to 300 mM stock solution in deionized water. This solution should be prepared fresh for each experiment.

-

TBTA/THPTA Ligand: Prepare a 10 mM to 100 mM stock solution in DMSO or a DMSO/t-butanol mixture.

Labeling Protocol:

-

In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer to the desired final concentration.

-

Add the this compound stock solution to the reaction mixture. The final concentration typically ranges from 25 µM to 200 µM.

-

Add the copper(I)-stabilizing ligand (TBTA or THPTA) to the reaction mixture. The final concentration is often equivalent to or slightly higher than the copper sulfate concentration.

-

Add the Copper(II) sulfate solution to the mixture. A typical final concentration ranges from 50 µM to 2 mM.

-

Initiate the reaction by adding the freshly prepared reducing agent (Sodium Ascorbate or TCEP). The final concentration of the reducing agent should be in excess of the copper sulfate (e.g., 5 to 10-fold molar excess).

-

Gently mix the reaction and incubate at room temperature for 1 to 4 hours, protected from light.

-

After the incubation, the labeled protein can be purified from the excess reagents using methods such as size exclusion chromatography, dialysis, or protein precipitation.

Troubleshooting:

-

Non-specific Binding: In some cases, the fluorescent alkyne may bind non-specifically to proteins or cellular components. To mitigate this, it is crucial to include proper controls (e.g., a reaction without the azide-modified biomolecule) and to perform thorough washing steps after the reaction. The use of blocking agents like BSA during cell-based assays can also be beneficial.

-

Reaction Inefficiency: Ensure all reagents are of high quality and that the sodium ascorbate solution is freshly prepared, as it is prone to oxidation. The presence of chelating agents (e.g., EDTA) in the reaction buffer should be avoided as they can sequester the copper catalyst.

Visualized Workflows and Principles

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships in the handling and application of this compound.

References

A Technical Guide to the Quantum Yield and Photostability of TAMRA-PEG8-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a well-established and widely utilized fluorescent dye in biological research, valued for its brightness and environmental insensitivity. The TAMRA-PEG8-Alkyne derivative incorporates an eight-unit polyethylene glycol (PEG) spacer and a terminal alkyne group. This modification facilitates covalent labeling of azide-containing biomolecules via copper-catalyzed or copper-free click chemistry, a highly efficient and bioorthogonal ligation reaction. The PEG linker enhances aqueous solubility and can minimize steric hindrance, potentially improving conjugation efficiency and the photophysical properties of the dye. This guide provides a detailed overview of the quantum yield and photostability of this compound, offering key data and experimental protocols for its characterization and application.

Core Photophysical Properties

The selection of a fluorophore for sensitive and quantitative applications hinges on its photophysical characteristics. The quantum yield dictates the brightness of the dye, while its photostability determines its resilience to photochemical degradation under illumination. While specific data for the this compound conjugate is not extensively published, the properties of the core TAMRA fluorophore and its alkyne derivatives provide a reliable benchmark.

Data Presentation

For clarity and ease of comparison, the quantitative photophysical data for TAMRA and its relevant derivatives are summarized below.

| Property | Value | Notes |

| Quantum Yield (Φ) | 0.1 | For 5-TAMRA-Alkyne. The quantum yield of TAMRA conjugates is generally in this range. |

| Photobleaching Quantum Yield (Φb) | 3.3 x 10⁻⁷ | For the parent TAMRA fluorophore. A lower value indicates higher photostability.[1] |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~580 nm |

Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including solvent polarity, pH, and conjugation to biomolecules. The provided values serve as a reference and may vary under different experimental conditions.

Experimental Protocols

Accurate characterization of the quantum yield and photostability of this compound is crucial for its effective implementation in experimental assays. The following are detailed methodologies for these key experiments.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample of interest to a well-characterized standard with a known quantum yield. Rhodamine B in ethanol (Quantum Yield ≈ 0.70) is a suitable standard for TAMRA derivatives.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Rhodamine B (as a standard)

-

Spectroscopy-grade ethanol

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both this compound and Rhodamine B in spectroscopy-grade ethanol.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 540 nm).

-

Measure Fluorescence Emission:

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

For each dilution, record the fluorescence emission spectrum.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each dilution of the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

where Φ is the quantum yield, Slope is the gradient of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent (if different solvents are used for the sample and standard).

-

Measurement of Photostability (Photobleaching Half-life)

Photostability is assessed by quantifying the rate of photobleaching, often expressed as the time it takes for the fluorescence intensity to decrease by 50% (t₁/₂) under continuous illumination.

Materials:

-

Confocal or wide-field fluorescence microscope with a stable light source (e.g., laser or LED)

-

High-sensitivity camera (e.g., sCMOS or EMCCD)

-

Microscope slides and coverslips

-

Sample with immobilized this compound (e.g., conjugated to a protein or oligonucleotide adhered to a slide)

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Sample Preparation: Prepare a microscope slide with the this compound labeled sample.

-

Microscope Setup:

-

Turn on the microscope and allow the light source to stabilize.

-

Select an appropriate objective lens (e.g., 60x or 100x oil immersion).

-

Set the excitation and emission filters appropriate for TAMRA (e.g., excitation ~540-560 nm, emission ~570-600 nm).

-

Adjust the illumination intensity to a level relevant to your intended application. It is crucial to keep the illumination intensity constant throughout the experiment.

-

-

Image Acquisition:

-

Locate a region of interest (ROI) containing the fluorescent sample.

-

Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector.

-

Begin a time-lapse acquisition, continuously illuminating the sample.

-

Acquire images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe a significant decrease in fluorescence.

-

-

Data Analysis:

-

Open the time-lapse image series in the image analysis software.

-

Define an ROI around the fluorescent sample and measure the mean fluorescence intensity for each time point.

-

Correct for background fluorescence by measuring the intensity of a region without a sample and subtracting it from the sample ROI intensity at each time point.

-

Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value. The decay curve can also be fitted to an exponential decay function to determine the photobleaching time constant (τ), from which the half-life can be calculated (t₁/₂ = τ * ln(2)).

-

Visualizations

To further elucidate the experimental processes, the following diagrams illustrate the workflows for measuring quantum yield and photostability.

Conclusion

This compound stands as a valuable tool for fluorescently labeling biomolecules through click chemistry. Its favorable photophysical properties, including a reasonable quantum yield and good photostability, make it suitable for a variety of applications in cell biology, drug development, and diagnostics. For optimal experimental design and data interpretation, it is recommended that researchers characterize the quantum yield and photostability of the dye conjugate under their specific experimental conditions, using the protocols outlined in this guide. This will ensure the generation of reliable and quantitative fluorescence data.

References

Understanding the Alkyne Group Reactivity on TAMRA-PEG8-Alkyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the terminal alkyne group on the TAMRA-PEG8-Alkyne molecule. This reagent is a versatile tool in bioconjugation and drug development, combining the bright fluorescence of the tetramethylrhodamine (TAMRA) dye with a flexible polyethylene glycol (PEG) spacer, and a reactive alkyne handle for covalent modification of target molecules. The core of its utility lies in the high efficiency and specificity of the alkyne group's participation in "click chemistry" reactions.

Core Concepts: The Power of the Alkyne Handle

The terminal alkyne on this compound is the key to its chemical reactivity, enabling its use in two primary types of bioorthogonal ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are favored in biological and pharmaceutical research due to their high yields, specificity, and biocompatibility.[1][2]

The this compound molecule consists of three key components:

-

TAMRA (Tetramethylrhodamine): A bright, photostable fluorescent dye, making it an excellent reporter for imaging and detection.[3]

-

PEG8 Linker: An eight-unit polyethylene glycol spacer that enhances the hydrophilicity and biocompatibility of the molecule, improves the solubility of conjugates, and can reduce steric hindrance.[4][5]

-

Terminal Alkyne: A functional group that serves as a reactive handle for covalent bond formation, primarily with azide-containing molecules.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the following tables summarize the photophysical properties of the TAMRA fluorophore and the physical properties of the PEG8 linker, which are critical for designing and interpreting experiments.

Table 1: Photophysical Properties of TAMRA Fluorophore

| Property | Value | Source(s) |

| Maximum Excitation Wavelength (λex) | ~546 nm | |

| Maximum Emission Wavelength (λem) | ~580 nm | |

| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.1 | |

| A280 Correction Factor | 0.178 |

Table 2: Physicochemical Properties of the PEG8 Spacer

| Property | Value | Source(s) | | :--- | :--- | | Number of PEG Units | 8 | | | Approximate Spacer Arm Length | ~29.8 Å | | | Key Advantages | Enhanced solubility, reduced aggregation, improved pharmacokinetics, provides spatial separation | |

Key Reactions of the Alkyne Group

The terminal alkyne of this compound is primarily utilized in cycloaddition reactions with azides. The two main approaches are detailed below.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between a terminal alkyne and an azide. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) catalyst and accelerate the reaction.

Advantages of CuAAC:

-

High reaction rates and yields.

-

The reaction is bioorthogonal, meaning the alkyne and azide groups are largely unreactive with biological functional groups.

-

Can be performed in aqueous buffers, making it suitable for bioconjugation.

Limitations:

-

The copper catalyst can be toxic to living cells, which can limit its application in live-cell imaging.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of the copper catalyst, SPAAC was developed. This reaction utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO, or bicyclononyne - BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne allows the reaction with an azide to proceed rapidly without the need for a catalyst. While this compound itself contains a terminal alkyne and is therefore primarily used in CuAAC, it is important for researchers to be aware of this alternative "copper-free" click chemistry approach when designing experiments where an azide-functionalized TAMRA derivative might be reacted with a strained alkyne.

Advantages of SPAAC:

-

No need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.

-

Highly bioorthogonal.

Limitations:

-

Generally slower reaction rates compared to CuAAC.

-

The strained cyclooctynes are typically larger and more hydrophobic than terminal alkynes, which can sometimes affect the properties of the conjugate.

Experimental Protocols

The following are general protocols for the use of alkyne-functionalized fluorescent dyes in bioconjugation. Optimization will be required for specific applications.

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general method for labeling an azide-modified protein with an alkyne-containing fluorescent dye like this compound.

Materials:

-

Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

Desalting column or spin filter for purification

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare fresh sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein solution with the desired volume of PBS.

-

Add the this compound stock solution to achieve a final concentration typically in a 2-10 fold molar excess over the protein. The final DMSO concentration should be kept below 10% to avoid protein denaturation.

-

-

Catalyst Premix:

-

In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.

-

-

Initiate the Reaction:

-

Add the catalyst premix to the protein-alkyne mixture.

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate is typically 5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove the excess dye and catalyst by passing the reaction mixture through a desalting column or using a spin filter with an appropriate molecular weight cutoff.

-

Protocol 2: General Workflow for Labeling Azide-Modified Molecules in Cell Lysates

This protocol outlines a general procedure for labeling azide-containing biomolecules within a complex cell lysate.

Materials:

-

Cell lysate containing azide-modified biomolecules

-

Protein extraction buffer

-

PBS buffer

-

This compound stock solution (10 mM in DMSO)

-

THPTA stock solution (100 mM in water)

-

CuSO₄ stock solution (20 mM in water)

-

Sodium ascorbate stock solution (300 mM in water, freshly prepared)

Procedure:

-

Sample Preparation:

-

Prepare the cell lysate according to your standard protocol.

-

Dilute the protein lysate to a working concentration (e.g., 1-5 mg/mL) in protein extraction buffer.

-

-

Reaction Mixture:

-

In a microcentrifuge tube, combine the cell lysate with PBS buffer.

-

Add the this compound stock solution to the desired final concentration (e.g., 20-50 µM).

-

-

Click Reaction:

-

Add the THPTA solution and vortex briefly.

-

Add the CuSO₄ solution and vortex briefly.

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction.

-

-

Incubation:

-

Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

-

Downstream Analysis:

-

The labeled proteins in the lysate are now ready for downstream processing and analysis, such as SDS-PAGE and in-gel fluorescence scanning.

-

Visualizations

Signaling Pathway Diagram

While there is no specific signaling pathway documented for the direct use of this compound, it can be a valuable tool for studying various pathways through the labeling of specific components. For instance, if a protein of interest in a signaling cascade is metabolically labeled with an azide-containing amino acid, this compound can be used to fluorescently tag that protein for visualization and tracking. The following diagram illustrates a conceptual workflow for labeling a target protein in a generic signaling pathway.

Caption: Conceptual workflow for labeling a target protein in a signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a bioconjugation reaction using this compound.

Caption: General experimental workflow for bioconjugation with this compound.

Conclusion

This compound is a powerful and versatile reagent for the fluorescent labeling of biomolecules. Its utility is centered on the reactivity of its terminal alkyne group in highly efficient and specific click chemistry reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The combination of a bright fluorophore, a beneficial PEG spacer, and a reactive alkyne handle makes it an invaluable tool for researchers in drug development, proteomics, and cell biology for applications ranging from the creation of antibody-drug conjugates to the fluorescent imaging of cellular components. While specific quantitative data for this exact molecule is limited, the well-established principles of click chemistry and the known properties of its constituent parts provide a solid foundation for its successful application in a wide range of experimental contexts.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with TAMRA-PEG8-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly specific, efficient, and biocompatible method for this purpose.[1][2][3] This protocol details the labeling of azide-modified proteins with TAMRA-PEG8-Alkyne.

TAMRA (Tetramethylrhodamine) is a bright and photostable fluorophore widely used in fluorescence microscopy, flow cytometry, and other detection methods. The PEG8 spacer enhances the solubility of the dye conjugate and minimizes potential steric hindrance between the dye and the protein, preserving protein function. The alkyne functional group enables covalent attachment to an azide-modified protein via the CuAAC reaction, forming a stable triazole linkage.[2][4] This reaction is highly bioorthogonal, meaning it does not interfere with native biological functional groups, ensuring labeling specificity.

Applications of TAMRA-labeled proteins include:

-

Visualizing protein localization and trafficking in cells.

-

Tracking protein-protein interactions.

-

Use in fluorescence-based assays like flow cytometry and immunocytochemistry.

-

In-gel fluorescence for protein detection.

Principle of the Reaction

The core of this protocol is the CuAAC reaction. An azide-modified protein is reacted with the terminal alkyne of this compound in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate. A copper-chelating ligand, such as THPTA, is crucial to stabilize the Cu(I) oxidation state, increase reaction efficiency, and protect the protein from oxidative damage.

Figure 1. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction scheme.

Reagent and Equipment Data

Proper characterization of reagents is critical for successful labeling and subsequent analysis.

| Reagent/Parameter | Value / Description | Source / Notes |

| This compound | Derivative of TAMRA with 8 PEG units and a terminal alkyne. | Varies by supplier. |

| Molecular Weight (MW) | ~900 - 1000 g/mol | Check supplier's certificate of analysis. |

| Excitation Maximum (λex) | ~555 nm | Can vary slightly based on conjugation and buffer conditions. |

| Emission Maximum (λem) | ~580 nm | Can vary slightly based on conjugation and buffer conditions. |

| Molar Extinction Coeff. (ε) | ~90,000 M⁻¹cm⁻¹ at λex | Check supplier's data sheet. |

| Protein of Interest | Must contain an azide group. | Typically introduced via non-canonical amino acid incorporation or chemical modification. |

| Molar Extinction Coeff. (ε) | Protein-specific. | Required for calculating the Degree of Labeling. |

| Correction Factor (CF) | A₂₈₀ of dye / A_max of dye | Required for accurate protein concentration measurement post-labeling. |

Experimental Workflow

The overall process involves preparing the reagents, running the click reaction, purifying the labeled protein, and finally, characterizing the conjugate.

Figure 2. General workflow for protein labeling via click chemistry.

Detailed Experimental Protocol

This protocol is a general guideline. Optimal conditions, such as dye-to-protein ratio and reaction time, may need to be determined empirically for each specific protein.

Materials and Reagents

-

Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4; buffer must be free of sodium azide).

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Degassed, deionized water

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes).

-

UV-Vis Spectrophotometer

Preparation of Stock Solutions

-

This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO. Mix well. Store in single-use aliquots at -20°C, protected from light and moisture.

-

CuSO₄ (50 mM): Dissolve CuSO₄ in deionized water. Store at room temperature.

-

THPTA (50 mM): Dissolve THPTA in deionized water. This ligand is water-soluble and helps stabilize the Cu(I) catalyst. Store at 4°C.

-

Sodium Ascorbate (500 mM): Dissolve sodium ascorbate in deionized, degassed water. This solution must be prepared fresh immediately before use as it is prone to oxidation.

Labeling Reaction (CuAAC)

The following is an example reaction for labeling 1 mg of a 50 kDa protein.

-

In a microcentrifuge tube, combine the following in order:

-

Azide-Protein: 1 mg of a 50 kDa protein (equals 20 nmol) in buffer to a final volume of 800 µL.

-

This compound: 10 µL of 10 mM stock (100 nmol, a 5-fold molar excess).

-

CuSO₄:THPTA Catalyst Premix: In a separate tube, mix 4 µL of 50 mM CuSO₄ with 4 µL of 50 mM THPTA. Add this 8 µL premix to the reaction tube. The THPTA ligand accelerates the reaction and protects the protein from oxidative damage.

-

-

Vortex the mixture gently.

-

Initiate the reaction: Add 10 µL of freshly prepared 500 mM Sodium Ascorbate to the mixture. The final reaction volume is ~828 µL.

-

Vortex gently and shield the tube from light.

-

Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

| Component | Stock Concentration | Volume to Add | Final Concentration / Amount | Molar Excess (vs. Protein) |

| Azide-Protein (50 kDa) | 1.25 mg/mL | 800 µL | 20 nmol | 1x |

| This compound | 10 mM | 10 µL | ~120 µM (100 nmol) | 5x |

| CuSO₄ | 50 mM | 4 µL | ~240 µM | - |

| THPTA | 50 mM | 4 µL | ~240 µM | - |

| Sodium Ascorbate | 500 mM | 10 µL | ~6 mM | - |

Purification of Labeled Protein

It is critical to remove unreacted dye and reaction components.

-

Size Exclusion Chromatography (SEC) / Gel Filtration: This is the recommended method. Use a column (e.g., Sephadex G-25 or similar) equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

Dialysis: Dialyze the reaction mixture against a large volume of storage buffer for 24-48 hours with several buffer changes. This is effective but slower than SEC.

Characterization and Data Analysis

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. An ideal DOL is typically between 0.5 and 2, though the optimal ratio depends on the specific application.

-

Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the TAMRA absorbance maximum (~555 nm, A_max) .

-

Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.

-

Calculate the concentration of the dye.

-

Determine the DOL as the molar ratio of dye to protein.

Formulas:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

Dye Concentration (M) = A_max / ε_dye

-

Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

| Parameter | Symbol | Description |

| Protein Absorbance | A₂₈₀ | Absorbance of the conjugate at 280 nm. |

| Dye Absorbance | A_max | Absorbance of the conjugate at the dye's λ_max (~555 nm). |

| Protein Extinction Coeff. | ε_protein | Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹). |

| Dye Extinction Coeff. | ε_dye | Molar extinction coefficient of the dye at λ_max (~90,000 M⁻¹cm⁻¹ for TAMRA). |

| Correction Factor | CF | A₂₈₀ of free dye / A_max of free dye. (Typically ~0.3 for TAMRA). |

SDS-PAGE Analysis

Run the purified labeled protein on an SDS-PAGE gel. Visualize the gel using a fluorescence scanner with the appropriate excitation/emission filters for TAMRA. A fluorescent band at the correct molecular weight for your protein confirms successful covalent labeling. A corresponding Coomassie-stained gel should be run to visualize the total protein.

References

- 1. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 2. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 4. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols for TAMRA-PEG8-Alkyne in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TAMRA-PEG8-Alkyne for the fluorescent labeling of biomolecules in live cells. The protocols detailed below are based on the principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

This compound is a fluorescent probe consisting of a tetramethylrhodamine (TAMRA) fluorophore linked to a terminal alkyne group via an 8-unit polyethylene glycol (PEG) spacer. This structure allows for the covalent labeling of azide-modified biomolecules in a highly specific and efficient manner, making it a valuable tool for visualizing and tracking cellular components in real-time. The PEG spacer enhances the water solubility and biocompatibility of the probe.

Principle of Application

The core of this technique lies in the bioorthogonal click chemistry reaction. An azide group, which is not naturally present in most biological systems, is metabolically or enzymatically incorporated into a target biomolecule (e.g., a protein, glycan, or nucleic acid). The cells are then treated with this compound. In the presence of a copper(I) catalyst, the terminal alkyne of the TAMRA probe selectively reacts with the azide group on the target biomolecule, forming a stable triazole linkage. This reaction covalently attaches the bright, photostable TAMRA fluorophore to the molecule of interest, enabling its visualization by fluorescence microscopy.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and the recommended concentration ranges for the components of the click chemistry reaction in live cells. Note that optimal concentrations may vary depending on the cell type, the abundance of the target molecule, and the specific experimental setup.

| Parameter | Value/Range | Notes |

| This compound | ||

| Excitation Maximum (λex) | ~555 nm | Based on the spectral properties of TAMRA. |

| Emission Maximum (λem) | ~580 nm | Based on the spectral properties of TAMRA. |

| Click Reaction Components | ||

| This compound Concentration | 0.2 - 25 µM | Start with a lower concentration and optimize. Higher concentrations can lead to non-specific background. |

| Copper(II) Sulfate (CuSO4) | 50 - 200 µM | The source of the copper catalyst. |

| Reducing Agent (e.g., Sodium Ascorbate, TCEP) | 400 µM - 2.5 mM | Reduces Cu(II) to the active Cu(I) state. A higher molar excess to CuSO4 is recommended. |

| Copper(I) Ligand (e.g., THPTA, TBTA) | 200 µM - 1 mM | Protects cells from copper toxicity and accelerates the reaction. Use at a 1:1 or higher molar ratio with CuSO4. |

| Incubation Parameters | ||

| Labeling Time | 10 - 60 minutes | Shorter times are preferable to minimize cytotoxicity. |

| Temperature | Room Temperature or 37°C |

Experimental Protocols

Protocol 1: General Live Cell Labeling of Azide-Modified Proteins

This protocol describes the general procedure for labeling azide-modified proteins in live cells using this compound.

Materials:

-

Cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

-

Azide-modified amino acid (e.g., L-azidohomoalanine, AHA) for metabolic labeling

-

This compound

-

Copper(II) Sulfate (CuSO4)

-

Sodium Ascorbate

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Live cell imaging medium

Procedure:

-

Metabolic Labeling:

-

Culture cells in a medium containing an azide-modified metabolic precursor (e.g., AHA to label newly synthesized proteins). The concentration and incubation time will depend on the specific precursor and cell type.

-

-

Preparation of Click Reaction Cocktail:

-

Important: Prepare the click reaction cocktail fresh just before use. Add the components in the specified order to avoid precipitation.

-

In a microcentrifuge tube, add the following to DPBS (or another suitable buffer):

-

THPTA or TBTA ligand (e.g., to a final concentration of 200 µM)

-

This compound (e.g., to a final concentration of 5 µM)

-

Copper(II) Sulfate (e.g., to a final concentration of 200 µM)

-

Vortex briefly.

-

Sodium Ascorbate (e.g., to a final concentration of 2 mM)

-

Vortex thoroughly.

-

-

-

Cell Labeling:

-

Wash the cells twice with warm DPBS.

-

Add the freshly prepared click reaction cocktail to the cells.

-

Incubate for 10-30 minutes at room temperature or 37°C, protected from light.

-

-

Washing:

-

Remove the click reaction cocktail and wash the cells three to four times with DPBS containing 1% FBS or a similar protein-containing solution to quench any unreacted dye.

-

-

Imaging:

-

Replace the wash buffer with a live cell imaging medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for TAMRA (e.g., excitation ~555 nm, emission ~580 nm).

-

Protocol 2: Troubleshooting Non-Specific Binding

Non-specific binding of TAMRA-alkyne dyes can be a challenge. If high background fluorescence is observed in negative control cells (not treated with the azide precursor), consider the following troubleshooting steps.

-

Reduce Dye Concentration: Titrate the concentration of this compound to the lowest level that provides a detectable signal.

-

Optimize Washing: Increase the number and duration of the washing steps after the click reaction. Including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in one of the wash steps can sometimes help, but be cautious as this may affect cell viability.

-

Use a Copper-Free Click Reaction: If copper toxicity or non-specific binding persists, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) approach with a cyclooctyne-modified dye, if available.

-

Blocking Step: While more common for fixed cells, a pre-incubation with a protein-containing solution like 3% BSA before adding the click cocktail might reduce non-specific binding to the cell surface.

Visualizations

Caption: Workflow for labeling and imaging live cells.

Caption: Visualizing a protein within a signaling cascade.

Application Notes and Protocols for TAM-RA-PEG8-Alkyne in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of TAMRA-PEG8-Alkyne, a versatile fluorescent probe for the specific labeling and visualization of biomolecules in fluorescence microscopy. Detailed protocols and supporting data are included to facilitate its integration into various research and development workflows.

Introduction

This compound is a fluorescent probe consisting of a bright and photostable tetramethylrhodamine (TAMRA) fluorophore linked to a terminal alkyne group via an 8-unit polyethylene glycol (PEG) spacer.[1][2] The terminal alkyne functionality enables its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction allows for the highly specific and efficient covalent labeling of azide-modified biomolecules in complex biological samples, including live cells.[3] The PEG8 linker enhances the water solubility of the probe and minimizes steric hindrance, improving its accessibility to target molecules. This compound is a powerful tool for a variety of applications, including the visualization of newly synthesized proteins, glycoproteins, and other azide-containing molecules.

Data Presentation

The photophysical and chemical properties of this compound are summarized in the table below. These parameters are essential for designing and optimizing fluorescence microscopy experiments.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~580 nm | |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.3–0.5 | |

| Molecular Weight | 819.94 g/mol | |

| Solubility | DMSO, DMF, Water | |

| Reactive Group | Alkyne | |

| Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Experimental Protocols

Application: Visualization of Nascent Protein Synthesis in Cultured Cells

This protocol describes the metabolic labeling of newly synthesized proteins with an azide-containing amino acid analog, followed by fluorescent labeling with this compound via a click reaction for visualization by fluorescence microscopy.

Materials:

-

Mammalian cells cultured on glass-bottom dishes or coverslips

-

Methionine-free cell culture medium

-

L-Azidohomoalanine (AHA) or other azide-containing amino acid analog

-

This compound

-

Click Reaction Buffer Kit (prepare fresh):

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Wash buffer (e.g., PBS with 3% BSA)

-

Antifade mounting medium with DAPI (optional, for nuclear counterstaining)

-

Fluorescence microscope with appropriate filter sets for TAMRA (e.g., TRITC or Texas Red filter set)

Protocol:

-

Metabolic Labeling:

-

Wash cultured cells twice with warm PBS.

-

Replace the normal growth medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine.

-

Replace the medium with methionine-free medium supplemented with an appropriate concentration of AHA (e.g., 25-50 µM). The optimal concentration should be determined empirically for the specific cell type.

-

Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. This allows for the incorporation of AHA into newly synthesized proteins.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, add the following components in order, vortexing gently after each addition:

-

430 µL PBS

-

10 µL of 10 mM this compound in DMSO (final concentration: 200 µM)

-

20 µL of 50 mM CuSO₄ (final concentration: 2 mM)

-

20 µL of 50 mM THPTA (final concentration: 2 mM)

-

20 µL of 500 mM sodium ascorbate (final concentration: 20 mM)

-

-

Remove the wash buffer from the cells and add the click reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with wash buffer (PBS with 3% BSA).

-

(Optional) Counterstain the nuclei by incubating with a DAPI solution for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with a filter set appropriate for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).

-

Newly synthesized proteins will exhibit red fluorescence.

-

Visualizations

Caption: Experimental workflow for visualizing nascent proteins.

Caption: Principle of metabolic labeling and click chemistry detection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with TAMRA-PEG8-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the successful execution of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," for the fluorescent labeling of azide-modified biomolecules with TAMRA-PEG8-Alkykyne. This protocol is designed for applications such as the labeling of proteins in cell lysates for subsequent visualization and analysis.

Principle of the Method

The CuAAC reaction facilitates the formation of a stable triazole linkage between a terminal alkyne (present on the TAMRA-PEG8-Alkyne) and an azide group (incorporated into a biomolecule). This reaction is highly specific and efficient, proceeding readily in aqueous environments under mild conditions. The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. A chelating ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the Cu(I) oxidation state and enhancing reaction efficiency.[1][2][3] The inclusion of a PEG8 linker on the TAMRA-alkyne reagent enhances its water solubility, which can be advantageous when working with biological samples.

Data Presentation

The following table summarizes recommended starting concentrations for the key reagents in the CuAAC reaction. Optimization may be required depending on the specific biomolecule and experimental context.

| Reagent | Stock Solution Concentration | Final Reaction Concentration | Reference |

| Azide-Modified Protein | 1-5 mg/mL in lysate | Variable | [2][4] |

| This compound | 1 mM in DMSO | 20-50 µM | |

| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 200 µM - 1 mM | |

| Ligand (TBTA or THPTA) | 2-40 mM in DMSO or H₂O | 200 µM - 1 mM | |

| Reducing Agent (Sodium Ascorbate or TCEP) | 100-300 mM in H₂O (freshly prepared) | 1-5 mM |

Experimental Protocols

This protocol is optimized for labeling azide-modified proteins within a complex biological mixture, such as a cell lysate, followed by in-gel fluorescence analysis.

Protocol 1: Preparation of Reagents

-

Azide-Modified Protein Sample: Prepare cell lysates containing the azide-modified protein of interest at a concentration of 1-5 mg/mL in a suitable lysis buffer (e.g., RIPA buffer). Avoid buffers containing high concentrations of chelating agents like EDTA, which can interfere with the copper catalyst.

-

This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to create a 1 mM stock solution. Store at -20°C, protected from light.

-

Copper(II) Sulfate Stock Solution (20 mM): Dissolve copper(II) sulfate pentahydrate in deionized water to a final concentration of 20 mM. This solution can be stored at room temperature.

-

Ligand Stock Solution:

-

TBTA (2 mM): Dissolve TBTA in DMSO to a concentration of 2 mM.

-